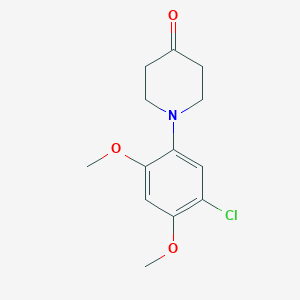

1-(5-Chloro-2,4-dimethoxyphenyl)-4-piperidone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “1-(N-(5-Chloro-2,4-dimethoxyphenyl)carbamoyl)imidazole” is a part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It has a linear formula of C12H12ClN3O3 .

Molecular Structure Analysis

The molecular structure of “5-Chloro-2,4-dimethoxyphenyl isocyanate” has a molecular weight of 213.62 .

Physical And Chemical Properties Analysis

The compound “5-Chloro-2,4-dimethoxyphenyl isocyanate” has a molecular weight of 213.618 Da and a monoisotopic mass of 213.019272 Da .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

One of the notable applications of compounds closely related to 1-(5-Chloro-2,4-dimethoxyphenyl)-4-piperidone is in the field of corrosion inhibition. Piperidones, including variants such as N-chloro-2,6-diphenylpiperidin-4-one, have been examined for their ability to inhibit the corrosion of metals, particularly copper, in acidic environments like sulfuric acid. The efficiency of these inhibitors is attributed to their structure-dependent electron donor properties and the mode of adsorption on the metal surface, suggesting a chemisorption mechanism (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Molecular Interaction Studies

Piperidones have also been a subject of molecular interaction studies. Specifically, the dipolar interactions of 2,6-diphenyl piperidin-4-one and its derivatives with various phenols have been explored. These studies provide insights into the conformational preferences of piperidones and their interactions, hinting at their potential applications in designing molecular systems with specific interaction capabilities (Kumar, Sabesan, & Krishnan, 2002).

Synthetic Chemistry

In the realm of synthetic chemistry, derivatives of piperidone are integral in synthesizing a range of heterocyclic compounds. For instance, they have been used in the synthesis of rac-Tetrahydrorotundine, a compound with potential biological activity, illustrating the role of piperidone derivatives as key intermediates in the synthesis of complex molecular structures (Kametani & Nomura, 1961).

Conformational Analysis

Piperidone derivatives have been studied for their conformational dynamics as well. For instance, the determination of rotational barriers in 2-arylpiperidines provides valuable information about the structural and electronic factors influencing molecular flexibility and stability. These insights are crucial for understanding the behavior of such compounds under various conditions, impacting their potential applications in medicinal chemistry and material science (Giralt, Feliz, Rubiralta, & Bosch, 1984).

Wirkmechanismus

Target of Action

Related compounds have been shown to interact with serine/threonine-protein kinase chk1 , which plays a crucial role in DNA damage response and cell cycle regulation .

Mode of Action

It can be inferred that the compound may interact with its target protein, potentially altering its function and leading to changes in cellular processes .

Biochemical Pathways

Given its potential interaction with serine/threonine-protein kinase chk1 , it may influence pathways related to DNA damage response and cell cycle regulation .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Given its potential interaction with serine/threonine-protein kinase chk1 , it may influence cellular processes related to DNA damage response and cell cycle regulation .

Action Environment

Factors such as temperature, ph, and the presence of other molecules could potentially affect the compound’s action .

Eigenschaften

IUPAC Name |

1-(5-chloro-2,4-dimethoxyphenyl)piperidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO3/c1-17-12-8-13(18-2)11(7-10(12)14)15-5-3-9(16)4-6-15/h7-8H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBERZWFCQPHSOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1N2CCC(=O)CC2)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640941 |

Source

|

| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one | |

CAS RN |

250718-99-1 |

Source

|

| Record name | 1-(5-Chloro-2,4-dimethoxyphenyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(Diethylamino)methyl]benzonitrile](/img/structure/B1358808.png)

![1-[2-(1H-1,2,3,4-tetrazol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1358821.png)

![3-[4-(Chlorosulfonyl)-2-fluorophenoxy]propanoic acid](/img/structure/B1358824.png)

![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B1358828.png)